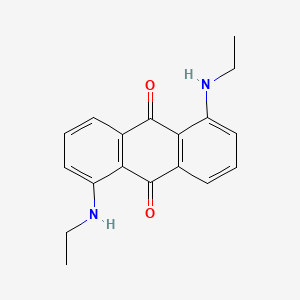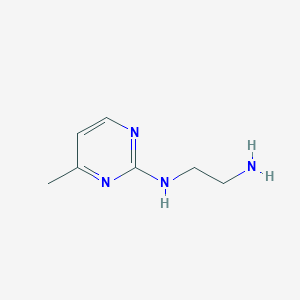
(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol dihydrochloride is a chemical compound that features a pyridine ring substituted with a chloro group and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of the Chloro Group: Chlorination of the pyridine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the pyridine ring.
Formation of the Methanol Group: The methanol group is introduced through reduction reactions, typically using reducing agents like sodium borohydride.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: The corresponding hydrogen-substituted compound.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar pyridine ring structure but different substituents.
Piperidine Derivatives: Compounds containing the piperidine moiety, which are widely used in medicinal chemistry.
Uniqueness
(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C10H16Cl3N3O |
|---|---|
Poids moléculaire |
300.6 g/mol |
Nom IUPAC |
(5-chloro-6-piperazin-1-ylpyridin-3-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C10H14ClN3O.2ClH/c11-9-5-8(7-15)6-13-10(9)14-3-1-12-2-4-14;;/h5-6,12,15H,1-4,7H2;2*1H |
Clé InChI |
WGPKCKGZBFXLKK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C=C(C=N2)CO)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


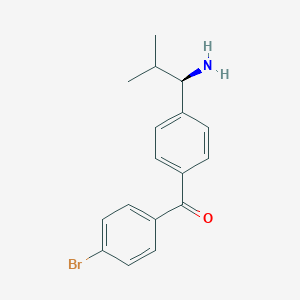
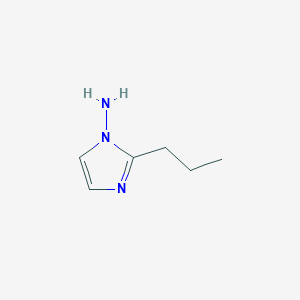

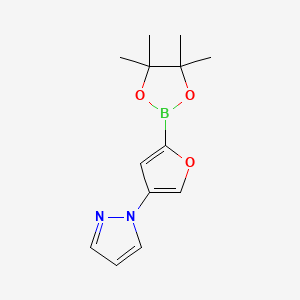
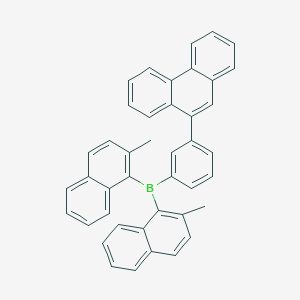
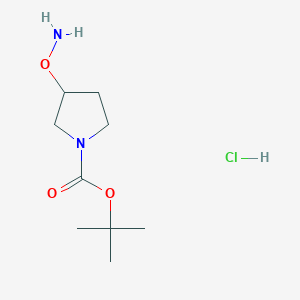
![1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)

![2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole](/img/structure/B13124842.png)
![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
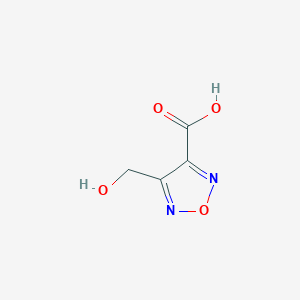
![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)
